N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a triazole ring, a pyrimidine ring, and a piperidine ring
Properties
Molecular Formula |
C20H23N7O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-29-16-7-5-14(6-8-16)12-17-23-19(26-25-17)24-18(28)15-4-2-11-27(13-15)20-21-9-3-10-22-20/h3,5-10,15H,2,4,11-13H2,1H3,(H2,23,24,25,26,28) |
InChI Key |
TXGLSVNNKBIXFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the triazole ring, followed by the introduction of the pyrimidine and piperidine rings. The final step involves the formation of the carboxamide group.
Triazole Ring Formation: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes under acidic conditions.
Pyrimidine Ring Introduction: The pyrimidine ring is typically introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the triazole intermediate.
Piperidine Ring Formation: The piperidine ring is formed through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Carboxamide Group Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Outcome | Biological Relevance |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (110°C, 8–12 hrs) | Cleavage to carboxylic acid + amine | May alter bioavailability |
| Basic Hydrolysis | 2M NaOH, 80°C (4–6 hrs) | Salt formation (carboxylate) | Impacts solubility profiles |
Hydrolysis studies reveal stability challenges in physiological environments, necessitating protective strategies during drug formulation.
Alkylation and Acylation
The triazole and piperidine nitrogen atoms participate in nucleophilic substitutions:
| Reaction | Reagents/Conditions | Product Modifications | Functional Impact |
|---|---|---|---|
| N-Alkylation | Alkyl halide, NaH, DMF, 0–25°C | Alkyl groups at triazole N1/N4 | Enhances lipophilicity |
| Acylation | Acetyl chloride, CH₂Cl₂, RT | Acetylated piperidine nitrogen | Alters receptor binding |
For example, alkylation at the triazole ring improves membrane permeability, while acylation can block metabolic degradation pathways.
Cycloaddition Reactions
The triazole moiety engages in Huisgen 1,3-dipolar cycloaddition with alkynes, though this requires copper catalysis:
| Substrate | Conditions | Product | Application |
|---|---|---|---|
| Phenylacetylene | CuSO₄·5H₂O, sodium ascorbate, RT | Triazole-linked bioconjugates | Probe development |
These reactions are critical for creating fluorescent tags or affinity probes to study target engagement .
Cross-Coupling Reactions
The pyrimidine ring supports palladium-catalyzed couplings:
| Reaction Type | Catalysts/Conditions | Aryl Group Introduced | Bioactivity Shift |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Electron-withdrawing substituents | Increased kinase inhibition |
Modifications here fine-tune electronic properties, affecting interactions with ATP-binding pockets in kinases.
Oxidation and Reduction
The methoxybenzyl group undergoes selective transformations:
| Process | Reagents | Outcome | Stability Implications |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 60°C | Methoxy → ketone conversion | Reduces metabolic liability |
| Reduction | H₂, Pd/C, ethanol | Benzyl → cyclohexane | Improves metabolic stability |
Oxidation of the methoxy group to a ketone introduces hydrogen-bonding capability, potentially enhancing target affinity.
Mechanistic Insights from Analogous Systems
Studies on structurally related triazolopyrimidines (PMC Article ) suggest:
-
Knoevenagel Condensation : Ethyl acetoacetate reacts with aldehydes to form arylidene intermediates.
-
Michael Addition : Aminotriazoles attack electrophilic carbons, followed by cyclization (Scheme 2 in ).
These mechanisms imply that the triazole nitrogen (N4) acts as the nucleophilic site during heterocycle formation, consistent with this compound’s reactivity .
Stability Under Synthetic Conditions
Critical parameters for reaction fidelity:
| Factor | Optimal Range | Deviation Impact |
|---|---|---|
| Temperature | 0–80°C | >100°C causes decomposition |
| Solvent | DMF, CH₂Cl₂, ethanol | Protic solvents slow alkylation |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of compounds containing triazole and piperidine moieties in anticancer therapy. The incorporation of the triazole ring has been linked to enhanced biological activity against various cancer cell lines. For instance, derivatives of triazole have shown promising results as inhibitors of key enzymes involved in tumor growth and metastasis, such as multi-tyrosine kinases .
1.2 Antimicrobial Properties
Compounds similar to N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide have been evaluated for their antimicrobial efficacy. The presence of the triazole group is known to enhance the interaction with microbial targets, thereby exhibiting potent antibacterial and antifungal activities .
2.1 Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes and cardiovascular diseases. Inhibitors of sEH have shown promise in preclinical models for reducing inflammation and improving cardiovascular outcomes .
2.2 Neuroprotective Effects
Research indicates that triazole-containing compounds may also exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability to modulate adenosine receptors has been a focal point of research in this area .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar triazole and methoxybenzyl structure but differs in the presence of a quinoline ring.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound contains an indole ring and is used for its anti-inflammatory properties.
Biological Activity
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationship (SAR), and case studies related to this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzyl derivatives with triazole and piperidine components. The synthetic pathways often utilize various coupling methods to achieve the desired molecular structure. For example, the use of coupling reagents and solvents like DMF (Dimethylformamide) is common in the literature for similar compounds .
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-triazole, including those similar to this compound, exhibit significant antimicrobial properties. Studies report minimum inhibitory concentrations (MIC) against various strains of bacteria and fungi. For instance, compounds in this class have shown activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 31.25 to 62.5 µg/mL .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research on similar piperidine derivatives indicates that they can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, the presence of the triazole moiety has been linked to enhanced cytotoxicity against cancer cell lines .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Studies have shown that piperidine derivatives can affect various enzymes involved in metabolic pathways and signal transduction, including kinases and proteases . This suggests a potential for developing therapeutic agents targeting specific diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
| Structural Component | Contribution to Activity |
|---|---|
| Triazole Ring | Enhances antimicrobial and anticancer activity due to its ability to form hydrogen bonds with biological targets. |
| Pyrimidine Moiety | Contributes to enzyme inhibition properties and may enhance solubility. |
| Piperidine Backbone | Provides a scaffold for interaction with various biological targets, enhancing pharmacological profiles. |
| Methoxy Group | Improves lipophilicity and bioavailability, potentially increasing overall efficacy. |
Case Studies
Several studies have highlighted the biological potential of compounds similar to this compound:
- Antimicrobial Evaluation : A study demonstrated that triazole derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The modifications on the triazole ring were crucial for enhancing their antimicrobial efficacy .
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that certain piperidine derivatives induced apoptosis at varying concentrations, with some compounds showing IC50 values lower than standard chemotherapeutics .
- Enzyme Interaction Studies : Computational studies suggested that these compounds could effectively bind to target enzymes involved in cancer metabolism and inflammation pathways .
Q & A
Q. What are the common synthetic routes for N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide?
The synthesis typically involves multi-step protocols:
- Core assembly : Condensation of 1,2,4-triazole derivatives with substituted benzyl halides (e.g., 4-methoxybenzyl chloride) under basic conditions (K₂CO₃ in DMF) to form the triazole scaffold .
- Piperidine functionalization : Coupling of the triazole intermediate with a pyrimidinyl-piperidine moiety using peptide coupling reagents (e.g., HBTU or BOP) in THF or DMF .
- Final purification : Silica gel chromatography or recrystallization to isolate the target compound .
Q. How is the structure of this compound confirmed post-synthesis?
Methodological validation includes:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., methoxybenzyl protons at δ 3.8 ppm, pyrimidine protons at δ 8.5–9.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of calculated values .
Q. What initial bioactivity assays are recommended for this compound?
- In vitro binding assays : Radioligand displacement studies (e.g., using CHO cells expressing target receptors) to measure IC₅₀ values .
- Functional assays : Inhibition of enzyme activity (e.g., FLAP or 5-lipoxygenase) in human whole blood to assess LTB₄ suppression .
- Solubility screening : Kinetic solubility in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Q. How do structural modifications influence bioactivity? (SAR Analysis)
Key substituent effects from analogous compounds:
Q. How can crystallography data resolve conformational ambiguities?
Q. How to resolve contradictions between in vitro and in vivo bioactivity data?
- Pharmacokinetic profiling : Measure plasma exposure (AUC) and tissue distribution to identify bioavailability bottlenecks .
- Metabolite screening : LC-MS/MS to detect inactive metabolites (e.g., demethylated derivatives) .
- Species-specific effects : Compare receptor homology (e.g., human vs. rodent CGRP receptor binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
